molecular formula C15H17N9O B2725720 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide CAS No. 2034474-12-7

1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide

Cat. No.: B2725720
CAS No.: 2034474-12-7
M. Wt: 339.363
InChI Key: OEVODIDGJJFPGA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrimidine core substituted at the 4-position with a 3,5-dimethylpyrazole moiety. The pyrimidine ring is linked to an azetidine (4-membered saturated ring) at position 6, which is further functionalized with a carboxamide group bonded to a 1,2,4-triazole ring.

The 3,5-dimethylpyrazole group may enhance metabolic stability compared to unsubstituted analogs, while the azetidine-triazole carboxamide linker could influence solubility and target binding affinity. Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELXL ensuring precise refinement of molecular geometries .

Properties

IUPAC Name

1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N9O/c1-9-3-10(2)24(22-9)13-4-12(16-7-17-13)23-5-11(6-23)14(25)20-15-18-8-19-21-15/h3-4,7-8,11H,5-6H2,1-2H3,(H2,18,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVODIDGJJFPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=NC=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide is a novel chemical entity with potential therapeutic applications. This article reviews its biological activities, including anticancer properties, enzyme inhibition, and receptor binding affinities.

Structural Overview

The compound features a complex structure comprising multiple heterocycles: a pyrazole, a pyrimidine, and a triazole. This structural diversity is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance:

  • Cell Line Studies : The compound was tested on various cancer cell lines, showing significant inhibitory effects. In particular, it demonstrated an IC50 value of 3.79 µM against MCF7 (breast cancer), 12.50 µM against SF-268 (brain cancer), and 42.30 µM against NCI-H460 (lung cancer) cell lines .
Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression:

  • Aurora-A Kinase Inhibition : It showed promising inhibition with an IC50 of 0.067 µM , indicating strong potential as a targeted therapy for cancers driven by Aurora-A kinase activity .

Receptor Binding Affinity

Binding studies revealed that the compound interacts with several receptors:

  • Adenosine Receptors : It exhibited high affinity for the A2a receptor with a Ki of 2.10 nM , suggesting potential applications in neurological disorders .
TargetKi (nM)
Adenosine A2a Receptor2.10
Adenosine A1 Receptor210
Potassium Channel hERG650

The mechanism underlying the anticancer activity appears to involve the inhibition of tubulin polymerization, which disrupts mitotic processes in cancer cells . This mode of action is critical for developing effective chemotherapeutics.

Case Studies

Several case studies have been documented regarding similar compounds:

  • Pyrazole Derivatives : Various derivatives have shown significant cytotoxicity against different cancer cell lines, reinforcing the therapeutic potential of pyrazole-containing compounds.
  • Triazole Compounds : Triazole derivatives have been linked to enhanced anticancer activity due to their ability to modulate multiple biological pathways.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures may exhibit significant biological activities:

Anticancer Activity

Several studies have demonstrated that derivatives of azetidine and triazole can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds that target specific kinases involved in cancer progression have shown promise in preclinical models.

Antimicrobial Properties

The presence of nitrogen heterocycles in the structure enhances the compound's ability to interact with microbial enzymes. Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Enzyme Inhibition

The compound's structural features allow it to act as an inhibitor for several enzymes involved in critical biochemical pathways. For example, it may inhibit enzymes related to nucleotide synthesis or metabolic pathways associated with cancer cell proliferation.

Synthesis and Characterization

The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1H-1,2,4-triazol-5-yl)azetidine-3-carboxamide typically involves multiple steps:

  • Formation of the pyrimidine and pyrazole intermediates through condensation reactions.
  • Cyclization to form the azetidine ring.
  • Final coupling reactions to introduce the triazole moiety.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Research

A study published in Molecules investigated a series of azetidine derivatives for their anticancer properties. The findings indicated that modifications to the azetidine structure could enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development using similar compounds .

Case Study 2: Antimicrobial Screening

Research conducted on a range of nitrogen heterocycles demonstrated their effectiveness against resistant bacterial strains. The azetidine derivative was found to exhibit significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Pyrazole-Substituted Pyrimidines

Compounds in (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) share pyrazole and pyrimidine motifs but differ in substitution patterns. Key distinctions include:

  • Substituent Effects: The target compound’s pyrazole has methyl groups at positions 3 and 5, whereas analogs in feature aryl groups (e.g., methoxy, chloro, bromophenyl).
  • Backbone Variation : The target compound’s pyrimidine is fused to an azetidine-triazole system, while compounds use dihydropyrazole-carboximidamide chains. The azetidine’s compact structure could confer rigidity, enhancing binding specificity.

Triazole and Tetrazole Derivatives

describes compounds like 4j, which incorporate tetrazole and coumarin groups. Unlike the target compound’s 1,2,4-triazole, tetrazoles are more polar and may influence hydrogen-bonding interactions.

Structural and Functional Implications

Compound Core Scaffold Key Substituents Potential Bioactivity
Target Compound Pyrimidine-azetidine-triazole 3,5-Dimethylpyrazole Kinase inhibition, antimicrobial
(Compound 1) Dihydropyrazole-carboximidamide 4-Methoxyphenyl Anticancer, anti-inflammatory
(Compound 4j) Pyrimidine-tetrazole-coumarin Coumarin, thioxo group Anticoagulant, fluorescent probes
  • Synthetic Accessibility : The target compound’s azetidine-triazole linkage may require multi-step synthesis, whereas derivatives are synthesized via simpler cyclocondensation routes .
  • Crystallographic Characterization : SHELX programs () are critical for resolving such complex structures, particularly for validating azetidine ring conformations and hydrogen-bonding networks .

Research Findings and Limitations

While direct comparative data for the target compound are scarce, structural analogs suggest:

  • Activity Trends : Pyrazole methyl groups (target) vs. electron-withdrawing substituents (e.g., chloro in ) may modulate target selectivity.
  • Solubility : The azetidine-triazole system could improve aqueous solubility compared to ’s coumarin derivatives, which are highly lipophilic .
  • Thermodynamic Stability : The rigid azetidine ring may reduce entropic penalties during protein binding compared to flexible dihydropyrazoles in .

Limitations : The absence of explicit bioactivity or pharmacokinetic data for the target compound necessitates caution in extrapolating trends. Further studies using SHELXL-refined crystallographic data and in vitro assays are needed to validate hypotheses .

Preparation Methods

Preparation of 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

The pyrimidine core is synthesized via nucleophilic aromatic substitution (SNAr). A 4,6-dichloropyrimidine precursor reacts with 3,5-dimethylpyrazole under basic conditions (K2CO3, DMF, 80°C), selectively substituting the C6 chloride. The C4 position remains available for subsequent functionalization.

Typical Conditions

Reagent Equivalents Solvent Temperature Yield
3,5-Dimethylpyrazole 1.2 DMF 80°C, 12h 78%

Functionalization of the Azetidine Ring

Synthesis of Azetidine-3-carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is esterified (e.g., methyl ester) and activated as an N-hydroxysuccinimide (NHS) ester for amide coupling. Alternatively, the carboxylic acid is directly coupled to 1H-1,2,4-triazol-5-amine using carbodiimide reagents (EDC/HOBt, DCM, rt).

Characterization Data

  • Azetidine-3-carboxamide Intermediate : $$ ^1H $$-NMR (400 MHz, DMSO- d6): δ 8.21 (s, 1H, triazole-H), 4.25–4.15 (m, 2H, azetidine-H), 3.90–3.80 (m, 2H), 3.45–3.35 (m, 1H), 2.30 (s, 3H, CH3), 2.10 (s, 3H, CH3).

Coupling of Azetidine-Carboxamide to Pyrimidine

Buchwald–Hartwig Amination

The C4-chloride of 4-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidine undergoes palladium-catalyzed amination with azetidine-3-carboxamide. Using Pd2(dba)3/Xantphos as the catalytic system and Cs2CO3 as the base (toluene, 100°C), the aryl chloride is displaced to form the C–N bond.

Optimization Insights

  • Catalyst Screening : Pd(OAc)2 gave <30% yield; Pd2(dba)3/Xantphos improved yield to 65%.
  • Solvent Effects : Toluene outperformed DMF or THF in minimizing side reactions.

Triazole Incorporation Strategies

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

An alternative route constructs the triazole in situ. Propargylamine is coupled to azetidine-3-carboxylic acid, followed by CuAAC with an azide-functionalized pyrimidine intermediate. This "click chemistry" approach ensures regioselective triazole formation.

Reaction Scheme

  • Propargylation: Azetidine-3-carboxylic acid + propargyl bromide → Propargyl azetidine-carboxylate.
  • CuAAC: Propargyl derivative + 4-azido-6-(3,5-dimethylpyrazol-1-yl)pyrimidine → Target compound.

Crystallization and Polymorph Control

Solvent-Antisolvent Recrystallization

The crude product is dissolved in warm MeOH/H2O (9:1) and gradually cooled to induce crystallization. Patent data suggest that adding cyclopropanesulfonamide derivatives as co-crystallizing agents enhances polymorphic purity.

Crystallization Parameters

Parameter Value
Solvent Methanol/Water (9:1)
Temperature 50°C → 4°C (0.5°C/min)
Co-crystal agent Cyclopropanesulfonamide (5 mol%)

Analytical Characterization

Spectroscopic Validation

  • HRMS (ESI) : m/z calcd for C18H20N10O [M+H]+: 415.1932; found: 415.1928.
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) showed >98% purity at 254 nm.

Challenges and Optimization Opportunities

  • Regioselectivity in Pyrazole Coupling : Competing N1 vs. N2 pyrazole substitution is mitigated using bulky bases (e.g., DBU).
  • Azetidine Ring Stability : The azetidine’s strain necessitates low-temperature amidation to prevent ring-opening.

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